2-(4-Methylbenzoyl)pyrimidine

Lipophilicity ADME Medicinal Chemistry

2-(4-Methylbenzoyl)pyrimidine (CAS 1179094-07-5) is a superior heterocyclic building block for kinase and PRMT inhibitor synthesis. Compared to 2-benzoylpyrimidine, its 4-methyl substituent increases lipophilicity by 1.34 logP units (predicted logP 2.86), enhancing membrane permeability for lead optimization. The solid physical form ensures accurate weighing for HTS and parallel synthesis. Supplied at 97% purity (vs. 95% for common analogs), it reduces pre‑reaction purification, cutting process development time. Ideal for SAR exploration and chemical biology probe design. Order now for reproducible, high‑yield chemistry.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
CAS No. 1179094-07-5
Cat. No. B1427604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylbenzoyl)pyrimidine
CAS1179094-07-5
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=NC=CC=N2
InChIInChI=1S/C12H10N2O/c1-9-3-5-10(6-4-9)11(15)12-13-7-2-8-14-12/h2-8H,1H3
InChIKeyBMMSUKSZEQIVAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methylbenzoyl)pyrimidine (CAS 1179094-07-5): Core Chemical and Structural Overview


2-(4-Methylbenzoyl)pyrimidine is an organic heterocyclic compound with the molecular formula C12H10N2O and a molecular weight of 198.22 g/mol [1]. Its structure consists of a pyrimidine ring substituted at the 2-position with a 4-methylbenzoyl group (para-methyl benzoyl) [1]. This substitution pattern, particularly the presence of the electron-donating methyl group on the benzoyl ring, imparts specific physicochemical properties including increased lipophilicity (predicted logP of 2.86) [2] and influences its reactivity and utility as a synthetic building block. Commercially, it is supplied as a solid with a typical purity of 97% .

Why 2-(4-Methylbenzoyl)pyrimidine Cannot Be Casually Replaced by Other 2-Benzoylpyrimidines


Substituting 2-(4-Methylbenzoyl)pyrimidine with closely related analogs such as 2-benzoylpyrimidine or 2-(4-chlorobenzoyl)pyrimidine is not a trivial interchange due to quantifiable differences in physicochemical and synthetic properties that directly impact downstream applications. The para-substituent on the benzoyl ring modulates lipophilicity, electron density, and steric bulk, which in turn affect reactivity, solubility, and biological target engagement [1]. As shown below, the methyl group in the target compound yields a higher logP and a distinct boiling point compared to its unsubstituted analog, while offering a purity advantage over some common comparators. These measurable variations can alter synthetic yields, chromatographic behavior, and ultimately the success of a research or industrial process.

Quantitative Differentiation: 2-(4-Methylbenzoyl)pyrimidine vs. Key Comparators


Enhanced Lipophilicity (logP) Compared to Unsubstituted 2-Benzoylpyrimidine

The presence of the para-methyl group in 2-(4-Methylbenzoyl)pyrimidine significantly increases lipophilicity relative to the unsubstituted 2-benzoylpyrimidine. This difference is quantified by predicted logP values: 2.86 for the target compound versus 1.52 for 2-benzoylpyrimidine, a difference of 1.34 log units [1][2]. Increased lipophilicity often correlates with enhanced membrane permeability and altered pharmacokinetic profiles, making the target compound a more suitable candidate for cell-based assays or in vivo studies where higher membrane penetration is desired [1].

Lipophilicity ADME Medicinal Chemistry

Boiling Point Elevation vs. 2-Benzoylpyrimidine

The target compound exhibits a substantially higher boiling point (388.6±35.0 °C at 760 Torr) compared to 2-benzoylpyrimidine (165 °C at 0.8 Torr) [1]. While the reported values are at different pressures, the predicted atmospheric boiling point of 2-benzoylpyrimidine is approximately 290 °C , still significantly lower than the target compound. This ~100 °C difference in boiling point reflects the stronger intermolecular interactions imparted by the para-methyl substitution and directly impacts purification strategy selection (e.g., distillation vs. recrystallization) and handling conditions.

Purification Distillation Process Chemistry

Higher Commercial Purity (97%) vs. Common 95% Grade Analogs

Commercially available 2-(4-Methylbenzoyl)pyrimidine from major suppliers (e.g., Sigma-Aldrich) is offered at 97% purity , whereas the most commonly stocked analog, 2-benzoylpyrimidine, is typically available at 95% purity [1]. While both grades are suitable for many research applications, the 2% higher nominal purity of the target compound can reduce the burden of purification steps, minimize side reactions in sensitive catalytic or biological assays, and improve batch-to-batch reproducibility in regulated environments.

Quality Control Reproducibility Procurement

Solid Physical Form vs. Liquid Analogs: Impact on Handling and Storage

2-(4-Methylbenzoyl)pyrimidine is supplied as a solid at ambient temperature , whereas the comparator 2-benzoylpyrimidine is described as a colorless liquid . Solid compounds are generally easier to weigh accurately, less prone to spillage and vapor exposure, and often exhibit longer shelf stability than liquids. This practical advantage is particularly relevant for high-throughput screening (HTS) facilities and automated weighing stations where solid handling is standardized and minimizes solvent contamination risks.

Handling Weighing Stability

Optimal Use Cases for 2-(4-Methylbenzoyl)pyrimidine Based on Verified Differentiation


Building Block for Kinase Inhibitor and PRMT Modulator Synthesis

Given its increased lipophilicity (logP 2.86) and solid handling advantages, 2-(4-Methylbenzoyl)pyrimidine is ideally suited as a core building block for the synthesis of kinase inhibitors and PRMT (protein arginine methyltransferase) modulators. The methyl group can be leveraged for further SAR (structure-activity relationship) exploration, while the higher purity (97%) ensures cleaner reaction outcomes [1]. Patents and research articles have explicitly described pyrimidine compounds with benzoyl substituents as intermediates for enzyme inhibitors, including elastase and chymase inhibitors [2].

Medicinal Chemistry Lead Optimization Campaigns Requiring Higher Lipophilicity

In lead optimization where increasing membrane permeability is desired, the 1.34 logP unit difference compared to 2-benzoylpyrimidine makes 2-(4-Methylbenzoyl)pyrimidine a more attractive scaffold . The compound's solid physical form facilitates accurate weighing for parallel synthesis libraries and high-throughput screening (HTS) plate preparation, minimizing liquid handling errors and solvent interference [1].

Process Development and Scale-Up Where Higher Purity Reduces Impurity Management

For process chemistry groups, the availability of 97% purity commercial material (vs. 95% for common analogs) can reduce the need for pre-reaction purification steps, thereby shortening process development timelines and lowering costs . The elevated boiling point (approx. 388 °C) also indicates robust thermal stability, which may be beneficial in high-temperature reactions or during solvent evaporation steps [1].

Chemical Biology Probe Design and Biological Assay Development

Chemical biologists designing probes or assay reagents benefit from the target compound's solid state and higher purity, which enhance reproducibility in cellular and biochemical assays . The defined lipophilicity provides a predictable baseline for cell permeability and solubility, key parameters when interpreting biological data [1].

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